

Fezagepras Sodium: An Examination of its Investigational Role in Cellular Processes

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Compound of Interest

Compound Name: *Fezagepras sodium*

Cat. No.: *B15608665*

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An in-depth analysis of the available preclinical and clinical data on **Fezagepras sodium** (formerly PBI-4050) reveals a complex investigational history. Initially explored for its anti-inflammatory and anti-fibrotic properties, the focus of its development later shifted to nitrogen scavenging before being discontinued. This guide provides a technical overview of the proposed mechanisms of action of Fezagepras and summarizes the key findings from its clinical evaluation.

Introduction

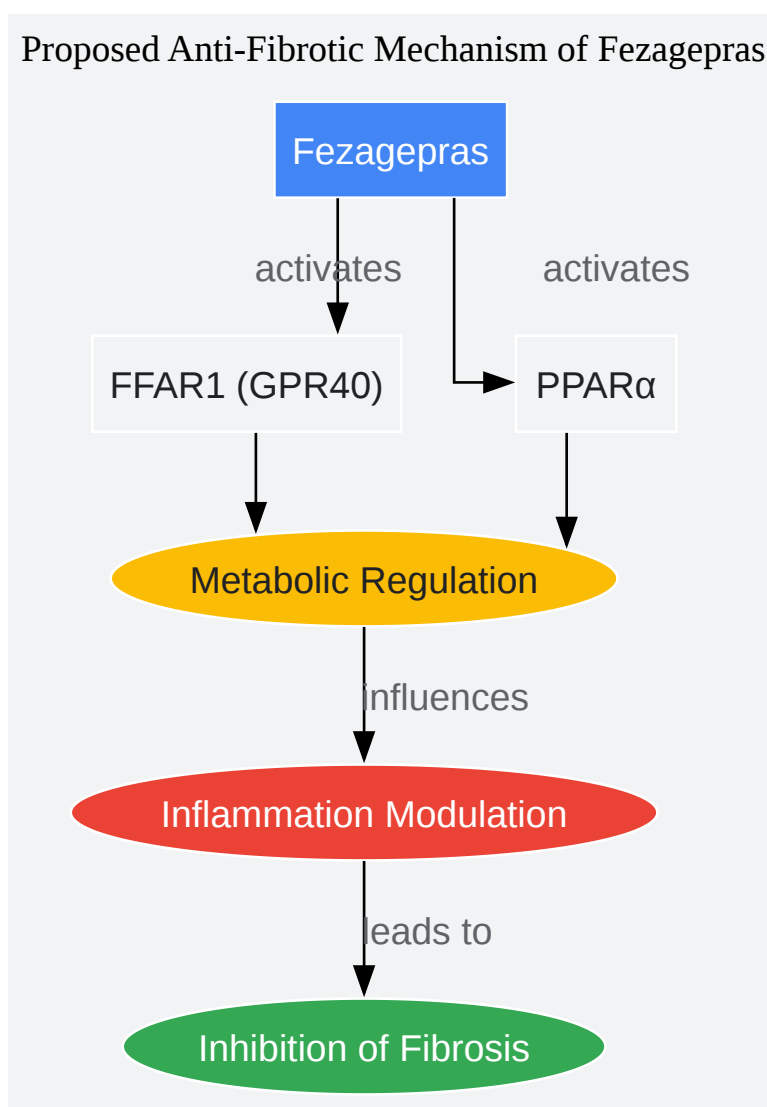
Fezagepras is a small molecule that was under development by Liminal BioSciences. It was initially investigated for the treatment of idiopathic pulmonary fibrosis (IPF) and hypertriglyceridemia due to its potential anti-inflammatory and anti-fibrotic effects. However, clinical development for these indications was halted.^{[1][2]} Subsequent research explored its potential as a nitrogen-scavenging agent, but this line of investigation was also discontinued after a comparative clinical trial.^[3] This document synthesizes the publicly available information regarding the proposed mechanisms of action and clinical trial outcomes for Fezagepras.

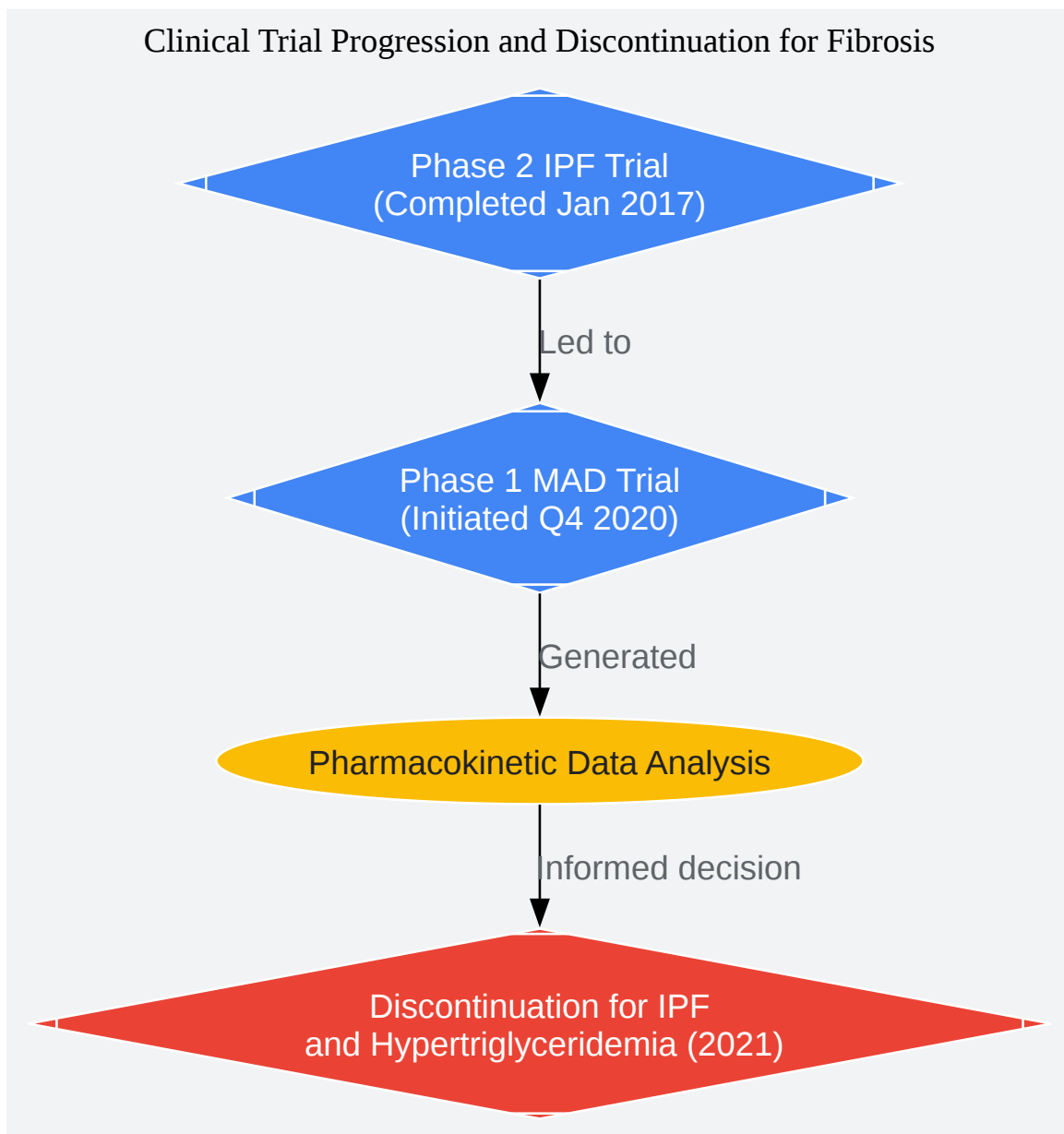
Proposed Anti-Fibrotic and Anti-Inflammatory Mechanism of Action

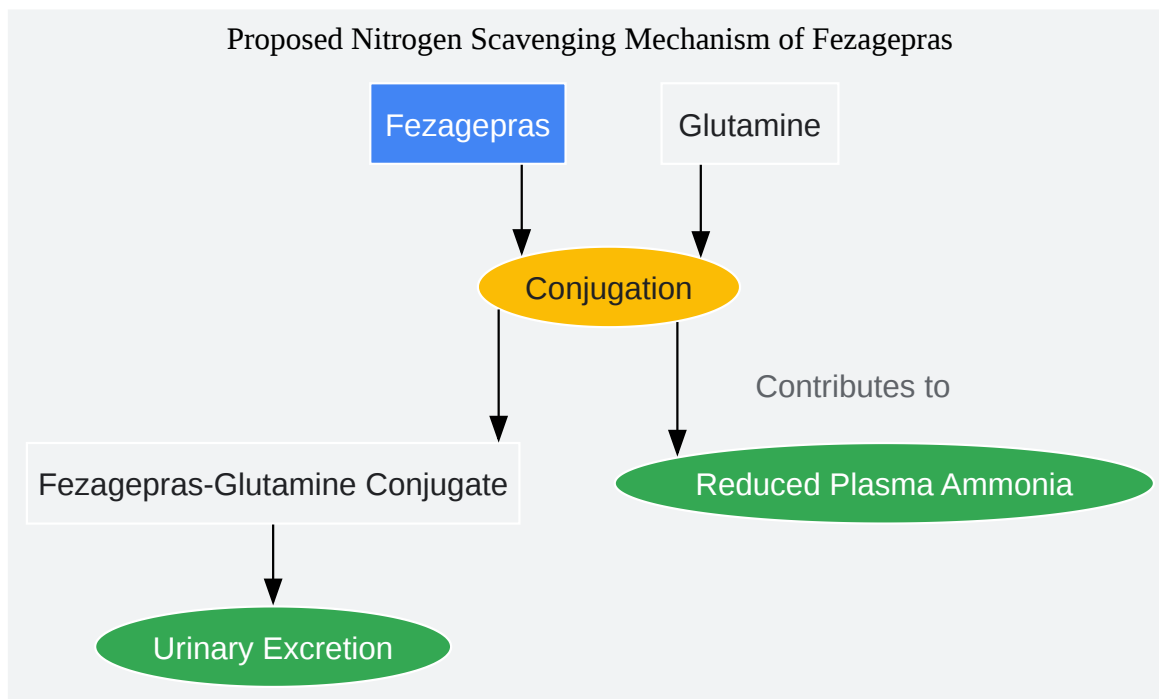
Fezagepras was designed to modulate the activity of multiple receptors involved in metabolic, inflammatory, and fibrotic processes.^[1] The primary targets identified were Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and Peroxisome Proliferator-Activated Receptor alpha

(PPAR α).^[4] Both of these receptors have been implicated in metabolic control, which is linked to fibrotic processes.^[4] Preclinical studies in mouse models of pulmonary fibrosis suggested that Fezagepras could reduce the levels of molecules that promote tissue scarring.^[1]

Proposed Anti-Fibrotic Mechanism of Fezagepras







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